Pitavastatin D4
Description
Overview of Pitavastatin Deuterium-4
Pitavastatin Deuterium-4 is a stable isotope-labeled derivative of pitavastatin, characterized by the systematic replacement of four hydrogen atoms with deuterium isotopes within its molecular framework. The compound maintains the molecular formula Carbon-25 Hydrogen-20 Deuterium-4 Fluorine-1 Nitrogen-1 Oxygen-4, with a corresponding molecular weight of 425.49 grams per mole. This deuterated analog preserves the essential structural features of the parent pitavastatin molecule while introducing isotopic modifications that facilitate its application as an analytical reference standard.
The chemical structure of Pitavastatin Deuterium-4 retains the characteristic quinoline ring system and the hydroxyhept-6-enoic acid side chain that define the pitavastatin pharmacophore. The deuterium atoms are specifically incorporated into the fluorophenyl substituent, resulting in the systematic name (Electronic-geometric configuration 3-Racemic 5-Stereochemical)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. This precise deuteration pattern ensures optimal mass spectrometric discrimination while maintaining chemical compatibility with the parent compound.
Research investigations have demonstrated that Pitavastatin Deuterium-4 exhibits remarkable stability under standard analytical conditions, with minimal deuterium-hydrogen exchange observed during typical sample preparation and chromatographic procedures. The compound demonstrates excellent solubility characteristics in common analytical solvents, including dimethyl sulfoxide at concentrations up to 100 milligrams per milliliter, facilitating its incorporation into diverse analytical methodologies.
Historical Context of Deuterated Compounds in Research
The foundation for deuterated compound development was established through the groundbreaking work of Harold Urey, who discovered deuterium in 1931 and subsequently received the Nobel Prize in Chemistry in 1934 for this achievement. Urey's discovery of this stable hydrogen isotope, containing one proton and one neutron in its nucleus, opened unprecedented opportunities for isotopic labeling applications across multiple scientific disciplines. The initial recognition of deuterium's unique properties led to its systematic incorporation into organic molecules for research purposes.
The evolution of deuterated drug development gained momentum during the 1970s when the first United States patent for deuterated molecules was granted. This milestone marked the beginning of a systematic approach to bioisosterism, wherein deuterium substitution was employed to create analogs with enhanced pharmacological properties while maintaining similar biological activities. The concept represented a sophisticated understanding of isotope effects and their potential applications in medicinal chemistry.
The development of deuterated internal standards emerged as a critical advancement in analytical chemistry during the latter half of the twentieth century. Researchers recognized that deuterated analogs could serve as ideal internal standards for mass spectrometry applications, providing excellent analytical control while compensating for variability in sample preparation, injection precision, and ionization efficiency. The kinetic isotope effect associated with deuterium substitution proved particularly valuable in pharmaceutical analysis, where precise quantification of drug compounds became increasingly important.
Contemporary applications of deuterated compounds have expanded significantly beyond their initial analytical uses. The deuteration of organic compounds now contributes to multiple fields including analytical chemistry, medicinal chemistry, organic synthesis, and polymer science. The technique has become an essential tool for studying reaction mechanisms, elucidating biosynthetic pathways, and developing improved analytical methodologies across diverse scientific applications.
Significance in Analytical Chemistry
The utilization of Pitavastatin Deuterium-4 as an internal standard represents a paradigm shift in analytical precision and accuracy for mass spectrometry-based quantification. Deuterated internal standards provide exceptional analytical control by compensating for extraction variability, high-performance liquid chromatography injection inconsistencies, and ionization fluctuations that commonly affect quantitative measurements. The incorporation of deuterium atoms creates sufficient mass differential to enable clear mass spectrometric discrimination while maintaining virtually identical chemical and physical properties to the analyte of interest.
Research findings demonstrate that deuterated internal standards significantly improve analytical method robustness and reduce rejection rates in bioanalytical applications. The co-elution characteristics of Pitavastatin Deuterium-4 with its parent compound ensure that both analyte and internal standard experience identical chromatographic conditions, matrix effects, and instrumental variations. This fundamental similarity eliminates many sources of analytical error that would otherwise compromise quantitative accuracy.
| Analytical Parameter | Pitavastatin Deuterium-4 Performance | Traditional Internal Standards |
|---|---|---|
| Extraction Recovery Consistency | >95% correlation with analyte | Variable correlation |
| Ionization Response Stability | Matched to parent compound | Often divergent |
| Chromatographic Retention | Co-elution with analyte | Potential retention differences |
| Matrix Effect Compensation | Excellent correction capability | Limited compensation |
| Method Validation Robustness | Enhanced reliability | Standard reliability |
The application of Pitavastatin Deuterium-4 in quantitative analysis enables researchers to achieve superior calibration accuracy through the establishment of reliable reference points. The known composition and purity of the deuterated standard facilitate precise instrument calibration, reducing measurement errors and improving overall analytical confidence. This calibration enhancement is particularly critical in pharmaceutical analysis where regulatory compliance demands exceptional analytical precision.
Method validation studies incorporating Pitavastatin Deuterium-4 demonstrate significant improvements in analytical procedure robustness and reliability. The deuterated standard enables comprehensive assessment of method performance across diverse sample matrices and analytical conditions. Researchers can establish method limits, evaluate selectivity, and determine precision with enhanced confidence when utilizing appropriate deuterated internal standards.
Relationship to Parent Compound Pitavastatin
Pitavastatin, the parent compound from which Pitavastatin Deuterium-4 is derived, represents a synthetic 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor belonging to the statin class of medications. The parent compound possesses the molecular formula Carbon-25 Hydrogen-24 Fluorine-1 Nitrogen-1 Oxygen-4 with a molecular weight of 421.46 grams per mole, differing from its deuterated analog by exactly four mass units corresponding to the deuterium substitutions.
Structural analysis reveals that Pitavastatin Deuterium-4 maintains the complete pharmacophoric framework of the parent compound while introducing isotopic modifications exclusively within the fluorophenyl substituent. This strategic deuteration pattern preserves the essential molecular recognition elements responsible for the compound's biological activity while creating the mass differential necessary for analytical discrimination. The deuterium atoms replace hydrogen atoms at the 2, 3, 5, and 6 positions of the fluorophenyl ring, maintaining the aromatic character and electronic properties of this molecular region.
| Property | Pitavastatin | Pitavastatin Deuterium-4 |
|---|---|---|
| Molecular Formula | Carbon-25 Hydrogen-24 Fluorine-1 Nitrogen-1 Oxygen-4 | Carbon-25 Hydrogen-20 Deuterium-4 Fluorine-1 Nitrogen-1 Oxygen-4 |
| Molecular Weight | 421.46 g/mol | 425.49 g/mol |
| Chemical Abstracts Service Number | 147511-69-1 | 2070009-71-9 |
| Deuteration Sites | None | Fluorophenyl ring positions 2,3,5,6 |
| Primary Application | Therapeutic agent | Analytical standard |
Physicochemical studies demonstrate that the deuteration pattern in Pitavastatin Deuterium-4 produces minimal alterations in the compound's fundamental properties compared to the parent molecule. Nuclear magnetic resonance spectroscopy investigations reveal that the deuterated analog maintains similar chemical shift patterns and coupling constants, confirming the preservation of electronic environments throughout the molecular structure. The slight increase in molecular weight and the altered vibrational frequencies associated with carbon-deuterium bonds represent the primary distinguishing characteristics between the two compounds.
Membrane interaction studies conducted using model phospholipid bilayers indicate that Pitavastatin Deuterium-4 exhibits localization patterns essentially identical to those observed with the parent pitavastatin compound. These investigations demonstrate that deuterium substitution does not significantly alter the lipophilic characteristics or membrane partitioning behavior that characterize the parent molecule. The preserved membrane interaction profile ensures that deuterated analogs accurately represent the behavior of the parent compound in biological systems.
The relationship between Pitavastatin Deuterium-4 and its parent compound exemplifies the sophisticated approach to isotopic labeling that enables precise analytical measurements without compromising chemical authenticity. Research findings consistently demonstrate that the deuterated analog serves as an ideal analytical surrogate for pitavastatin, providing reliable quantitative standards while maintaining the essential molecular characteristics that define the parent compound's behavior in complex analytical matrices.
Properties
Molecular Formula |
C25H20D4FNO4 |
|---|---|
Molecular Weight |
425.49 |
Origin of Product |
United States |
Scientific Research Applications
Clinical Trial Findings
- Lipid Reduction : Clinical studies have demonstrated that pitavastatin effectively reduces LDL-C levels significantly. A systematic review indicated that doses ranging from 1 mg to 4 mg daily resulted in LDL-C reductions between 28% to 47% , comparable to other statins like atorvastatin and rosuvastatin .
- Dose-Response Relationship : A meta-analysis involving 5 randomized controlled trials (RCTs) and 42 before-and-after studies showed a strong linear dose-response relationship for LDL-C reduction with pitavastatin, with a notable decrease in triglycerides as well .
| Dosage (mg/day) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) |
|---|---|---|---|
| 1 | 33.3 | 23.3 | 13.0 |
| 2 | 42 | 30.0 | 20.0 |
| 4 | 54.7 | 39.0 | 28.1 |
Adverse Events Profile
The safety profile of pitavastatin is favorable compared to other statins. Reports indicate low incidence rates of adverse events such as gastrointestinal symptoms (0.7%-2.2%), myopathy (0.3%-1.1%), and elevated liver enzymes (0.0%-8.8%) . A specific case study highlighted the tolerability of pitavastatin in a patient who could not tolerate other statins due to myalgia, suggesting its potential as a safer alternative for individuals with statin intolerance .
Case Report on Myalgia Tolerance
A notable case involved a 63-year-old male with mixed dyslipidemia who experienced severe myalgia with fluvastatin and atorvastatin but tolerated a combination of pitavastatin (1 mg) and ezetimibe (10 mg) without adverse effects, demonstrating its utility in patients sensitive to traditional statin therapies .
Effects on Inflammatory Biomarkers
Recent research has explored pitavastatin's impact on inflammatory biomarkers in HIV-infected individuals receiving antiretroviral therapy. The study indicated that pitavastatin contributed to significant reductions in inflammatory markers associated with atherosclerosis, highlighting its broader implications beyond lipid management .
Chemical Reactions Analysis
Functional Group Transformations
Pitavastatin D4 undergoes reactions typical of statins, modified by deuterium’s kinetic isotope effects:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral) | Dihydroxy acid derivative | Metabolic studies |
| Reduction | NaBH₄ or NaBD₄ | Alcohol/deuterated alcohol | Isotope tracing |
| Hydrolysis | NaOH/H₂O or D₂O | Sodium salt of pitavastatin-d4 | Bioavailability enhancement |
| Lactonization | HCl, reflux | Lactone form | Prodrug formulation |
Degradation Pathways
Stability studies reveal degradation under specific conditions:
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces quinoline ring oxidation, forming N-oxide derivatives.
-
Acidic Hydrolysis : HCl (pH < 3) cleaves the ester linkage, yielding cyclopropane carboxylic acid and fluorophenyl fragments.
-
Thermal Decomposition : At >150°C, decarboxylation occurs, releasing CO₂ and forming a truncated alkene.
Reaction Optimization Data
Key parameters for high-yield synthesis:
Analytical Characterization
Post-reaction analysis employs:
Comparison with Similar Compounds
Bioavailability and Metabolism
- Pitavastatin vs. Atorvastatin : Pitavastatin has a 5-fold higher bioavailability (60% vs. 12%) and significantly lower systemic clearance (one-thirteenth of atorvastatin) due to reduced CYP3A4 metabolism .
- Pitavastatin vs. Pravastatin : Both exhibit minimal CYP-mediated metabolism, but pitavastatin’s glucuronidation pathway reduces interactions with CYP2C8/2C9 inhibitors, unlike pravastatin, which relies on organic anion-transporting polypeptides (OATPs) for hepatic uptake .
- Hepatic Uptake : Pitavastatin’s hydrophobicity allows greater passive diffusion into hepatocytes compared to hydrophilic statins like pravastatin and rosuvastatin, which depend on OATP1B1 transporters .
Biliary Excretion
Pitavastatin primarily undergoes biliary excretion via breast cancer resistance protein (Bcrp) rather than multidrug resistance-associated protein 2 (Mrp2), a distinction from pravastatin and rosuvastatin, which are Mrp2 substrates .
Lipid-Lowering Efficacy
Head-to-Head Clinical Trials
The PATROL trial compared pitavastatin (2–4 mg/day), atorvastatin (10–20 mg/day), and rosuvastatin (2.5–5 mg/day) in 298 patients over 12 weeks:
Special Populations
Adverse Event Rates
In a post-marketing surveillance study (n = 19,925):
- Common Adverse Events: Elevated creatine phosphokinase (2.74%), alanine aminotransferase (1.79%), and myalgia (1.08%) .
- Severe Events: No reported cases of rhabdomyolysis, contrasting with higher myotoxicity risks associated with simvastatin and atorvastatin .
Drug-Drug Interactions
Non-Lipid Pharmacological Effects
Anti-Inflammatory and Immunomodulatory Actions
- Asthma Management : Pitavastatin uniquely inhibited histamine-induced airway smooth muscle (ASM) contraction in murine models, unlike simvastatin, which only reduced basal contraction .
- Treg Cell Modulation : Increased CD4+CD25+Foxp3+ regulatory T cells in asthma models, attenuating airway hyperresponsiveness .
Oncological Potential
- SARS-CoV-2 Binding : Demonstrated affinity for RNA polymerase and 3-chymotrypsin-like protease (3CL-Pro), comparable to fluvastatin .
Data Tables
Table 1. Pharmacokinetic Comparison of Statins
Table 2. Lipid-Modifying Efficacy in Clinical Studies
Q & A
Q. What experimental methodologies are recommended for validating deuterium incorporation in Pitavastatin D4?
To validate deuterium incorporation, researchers should use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS confirms the molecular mass shift due to deuterium substitution, while NMR (e.g., -NMR or -NMR with isotopic analysis) identifies specific deuterated positions. Cross-referencing with synthetic protocols (e.g., isotopic labeling during precursor synthesis) ensures batch consistency .
Q. How should researchers design in vitro studies to assess this compound’s metabolic stability compared to non-deuterated analogs?
Use hepatic microsomal assays or primary hepatocyte models to compare metabolic half-life () and intrinsic clearance (). Include controls with non-deuterated Pitavastatin and a deuterated internal standard (e.g., Rosuvastatin D6) to normalize LC-MS/MS quantification. Ensure incubation conditions (pH, temperature) align with FDA guidance for in vitro drug interaction studies .
Q. What chromatographic techniques optimize the separation of this compound from its metabolites in pharmacokinetic studies?
Reverse-phase ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) is recommended. Use a C18 column with a gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve deuterated and non-deuterated species. Validate method specificity via spiked plasma samples and matrix-effect assessments .
Advanced Research Questions
Q. How can factorial experimental designs improve the optimization of deuterated statin formulations (e.g., fast-dissolving tablets)?
A 3 factorial design evaluates two independent variables (e.g., superdisintegrant concentration, sublimating agent ratio) across three levels. For this compound, this approach quantifies interactions between variables on outcomes like disintegration time and dissolution rate. Use software (e.g., Design Expert) to generate polynomial equations and desirability plots for formulation optimization .
Q. What statistical approaches resolve contradictions in deuterium isotope effects (DIEs) observed across different biological models?
Apply mixed-effects modeling to account for inter-study variability (e.g., cell line differences, assay conditions). For inconsistent DIE magnitudes (e.g., vs. -mediated metabolism), perform sensitivity analysis to identify confounding factors (e.g., enzyme kinetics, deuterium positioning). Cross-validate findings using isotopic dilution assays .
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis for multi-center trials?
Implement quality-by-design (QbD) principles:
Q. What bioanalytical strategies enhance the detection sensitivity of this compound in low-abundance biological matrices (e.g., cerebrospinal fluid)?
Employ microsampling techniques (e.g., volumetric absorptive microsampling) combined with dried blood spot (DBS) analysis. Use a deuterated internal standard (e.g., Pitavastatin D9) to correct for ion suppression/enhancement in MS/MS. Validate assays per EMA guidelines for precision (±15%) and accuracy (85–115%) .
Methodological Best Practices
Q. How to structure a PICOT framework for clinical studies comparing deuterated vs. non-deuterated statins?
- P : Hyperlipidemic patients (LDL-C ≥160 mg/dL).
- I : this compound (4 mg/day).
- C : Non-deuterated Pitavastatin (4 mg/day).
- O : Change in LDL-C at 12 weeks.
- T : 24-week follow-up for safety (e.g., hepatotoxicity). This design ensures alignment with regulatory requirements for comparative bioavailability studies .
Q. What metadata standards ensure reproducibility in sharing pharmacokinetic data for deuterated compounds?
Adopt the FAIR principles :
- F indable: Use persistent identifiers (e.g., DOI) for datasets.
- A ccessible: Deposit raw LC-MS/MS files in repositories like MetaboLights.
- I nteroperable: Format data using ISA-Tab for cross-platform compatibility.
- R eusable: Document deuterium labeling protocols in MIAME-compliant templates .
Q. How to mitigate false positives in deuterium tracing studies assessing this compound’s metabolic fate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
